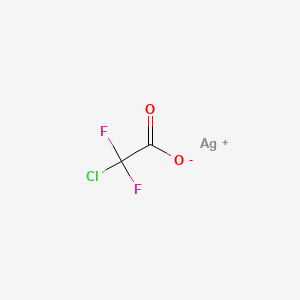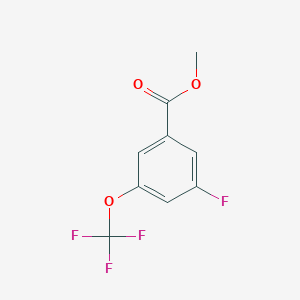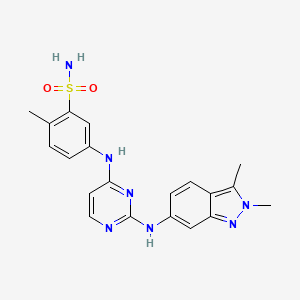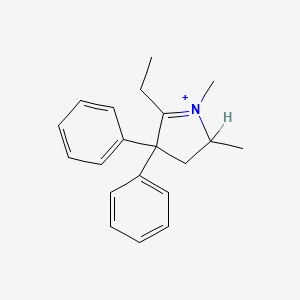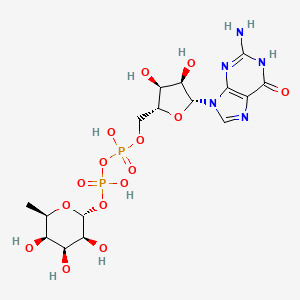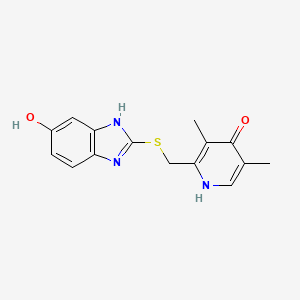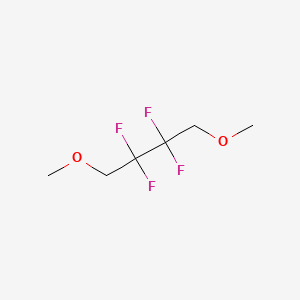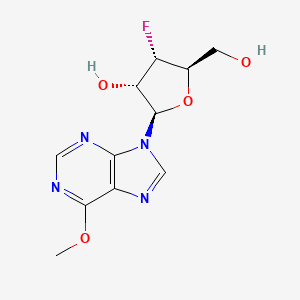
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position and a methoxypurinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the glycosylation of a protected ribose derivative with a purine base, followed by selective fluorination and deprotection steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the purity and consistency of the final product to meet regulatory standards.
化学反应分析
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom or modify the purine base.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can produce a variety of substituted nucleosides.
科学研究应用
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical assays to study enzyme interactions and nucleic acid synthesis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom and methoxypurinyl group play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes. This results in the inhibition of viral polymerases or the induction of apoptosis in cancer cells through the activation of specific molecular pathways.
相似化合物的比较
Similar Compounds
- (2R,3S,4S,5R)-4-chloro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- (2R,3S,4S,5R)-4-bromo-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- (2R,3S,4S,5R)-4-iodo-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
Uniqueness
The uniqueness of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol lies in its fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it more effective in its intended applications compared to its halogenated analogs.
属性
分子式 |
C11H13FN4O4 |
|---|---|
分子量 |
284.24 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-8(18)6(12)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8-,11-/m1/s1 |
InChI 键 |
JYAVXAIZAFVSMN-HUKYDQBMSA-N |
手性 SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
规范 SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


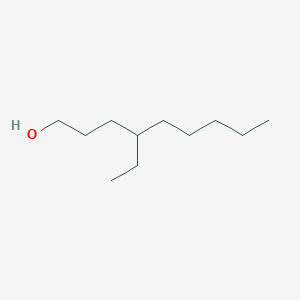
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
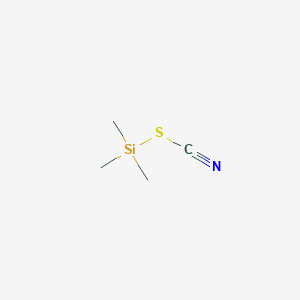
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
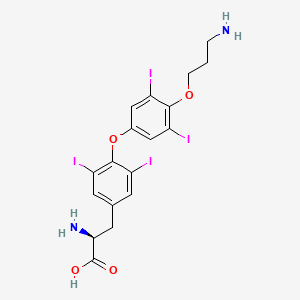
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
